Nitroaspirin - 175033-36-0

Nitroaspirin

Catalog Number: EVT-276910
CAS Number: 175033-36-0
Molecular Formula: C16H13NO7
Molecular Weight: 331.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-acetyloxybenzoic acid [3-(nitrooxymethyl)phenyl] ester is a carbonyl compound.
Nitroaspirin has been investigated for the treatment of Intermittent Claudication.
Nitric Oxide-Releasing Acetylsalicylic Acid Derivative is a nitric oxide (NO) donating derivative of acetylsalicylic acid with anti-inflammatory, analgesic, antipyretic, antithrombotic, gastroprotective and potential antitumor activities. The acetylsalicylic acid derivative moiety of this agent inhibits the activities of cyclooxygenase (COX) I and II, preventing the formation of prostaglandins and thromboxanes. A reduction in prostaglandin synthesis accounts for this agent's anti-inflammatory, anti-pyretic and analgesic activities; a reduction in thromboxane A2 synthesis results in an irreversible inhibition of platelet aggregation. NO donation by this agent, after cleavage from the acetylsalicylic acid derivative in vivo, may protect the gastric mucosa against the damaging effects of the aspirin derivative by modulating prostaglandins. In tumor cells, the NO donating moiety may block the cell cycle in the G1 and G2 phases and may induce apoptosis through caspase-mediated mechanisms.
Source and Classification

Nitroaspirin is classified as a nitric oxide-releasing derivative of acetylsalicylic acid (aspirin). It combines the anti-inflammatory properties of aspirin with the vasodilatory effects of nitric oxide. The compound is recognized for its potential in treating various cardiovascular conditions due to its ability to release nitric oxide in biological systems .

Synthesis Analysis

The synthesis of nitroaspirin involves several steps that can be optimized based on existing literature. One common method includes:

  1. Starting Materials: The synthesis begins with acetylsalicylic acid (aspirin) and a suitable nitro group donor.
  2. Esterification: An ester bond is formed between the acetylsalicylic acid and a spacer moiety that will link to the nitric oxide-releasing group.
  3. Nitro Group Introduction: The nitro group (-ONO2) is introduced through a nitration reaction involving appropriate reagents under controlled conditions.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

The yield and purity of nitroaspirin can be influenced by factors such as temperature, reaction time, and the concentration of reagents used .

Molecular Structure Analysis

The molecular formula of nitroaspirin is C16H13N1O7C_{16}H_{13}N_{1}O_{7}, with a molecular weight of approximately 345.28 g/mol .

Structural Features:

  • Aspirin Backbone: The compound retains the acetylsalicylate structure characteristic of aspirin.
  • Nitric Oxide Donor: The presence of the nitro group facilitates the release of nitric oxide, which is critical for its pharmacological activity.
  • Spatial Configuration: The spatial arrangement around the ester bond and the nitro group contributes to its reactivity and biological efficacy.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of nitroaspirin .

Chemical Reactions Analysis

Nitroaspirin undergoes various chemical reactions that are essential for its biological activity:

  • Hydrolysis: In aqueous environments, nitroaspirin can hydrolyze to release nitric oxide and form salicylic acid derivatives.
  • Redox Reactions: The nitro group can participate in redox reactions, generating reactive nitrogen species that contribute to its therapeutic effects.
  • Interaction with Biological Molecules: Nitroaspirin can react with thiols and other nucleophiles in biological systems, facilitating its action as a nitric oxide donor .

These reactions are critical for understanding how nitroaspirin exerts its pharmacological effects.

Mechanism of Action

Nitroaspirin's mechanism of action primarily involves the release of nitric oxide upon hydrolysis. This process leads to several beneficial effects:

  1. Vasodilation: Nitric oxide promotes relaxation of vascular smooth muscle cells, resulting in increased blood flow and reduced blood pressure.
  2. Inhibition of Platelet Aggregation: By reducing thromboxane A2 synthesis, nitroaspirin decreases platelet aggregation, which may lower the risk of thrombotic events .
  3. Anti-inflammatory Effects: Nitroaspirin retains the anti-inflammatory properties of aspirin while enhancing them through nitric oxide release, contributing to pain relief and reduced inflammation .

These mechanisms make nitroaspirin a promising candidate for treating cardiovascular diseases.

Physical and Chemical Properties Analysis

Key Properties:

  • Appearance: Nitroaspirin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges from 140°C to 145°C .
  • Stability: Nitroaspirin is generally stable under normal conditions but should be protected from light and moisture to maintain its efficacy.

These properties are crucial for formulating nitroaspirin into pharmaceutical preparations.

Applications

Nitroaspirin has several potential applications in medicine:

  1. Cardiovascular Therapy: Due to its dual action as an anti-inflammatory agent and nitric oxide donor, it may be beneficial in treating conditions such as peripheral arterial obstructive disease (PAOD) .
  2. Cancer Treatment: Preliminary studies suggest that nitroaspirin may enhance the efficacy of certain chemotherapeutic agents by sensitizing drug-resistant cancer cells .
  3. Pain Management: Its analgesic properties make it a candidate for managing chronic pain conditions where traditional non-steroidal anti-inflammatory drugs may be insufficient.

Pharmacological Mechanisms of Action

Cyclooxygenase (COX) Inhibition Dynamics

Nitroaspirin (NCX 4016) directly and irreversibly inhibits cyclooxygenase enzymes through its acetylated salicylate moiety. Unlike conventional aspirin, which rapidly acetylates serine residues (Ser530 in COX-1; Ser516 in COX-2), Nitroaspirin’s bulky nitric oxide (NO)-donating group slows enzyme inactivation kinetics. Studies using purified ovine COX-1 demonstrate that Nitroaspirin achieves complete enzyme inhibition but requires prolonged exposure compared to aspirin due to steric hindrance from its 3-(nitroxymethyl)phenyl ester structure [2] [5]. This inhibition is irreversible, as confirmed by dialysis experiments showing no COX-1 activity recovery after Nitroaspirin removal [2].

Metabolically deacetylated derivatives (e.g., NCX 4023) lose COX-inhibitory capacity, confirming the essential role of the acetyl group. Conversely, metabolites retaining the acetyl group (e.g., NCX 4017) maintain activity. Notably, reversible COX inhibitors (e.g., indomethacin) block Nitroaspirin’s action, indicating shared access to the enzyme’s catalytic site [5]. The table below summarizes key inhibition characteristics:

Table 1: COX Inhibition Dynamics of Nitroaspirin vs. Aspirin

CharacteristicNitroaspirin (NCX 4016)Aspirin
Primary Molecular TargetCOX-1 (irreversible)COX-1 (irreversible)
Inhibition KineticsSlower (steric hindrance from NO moiety)Rapid
Key Acetylation SiteSer530 (COX-1)Ser530 (COX-1)
Active MetabolitesNCX 4017 (acetyl-retaining)None
ReversibilityIrreversibleIrreversible

Nitric Oxide (NO) Release and Bioavailability

Nitroaspirin functions as a prodrug that releases nitric oxide through a multi-step metabolic process. The compound’s O-nitrate ester group undergoes enzymatic hydrolysis (primarily by esterases and glutathione-S-transferases), yielding NO and the de-nitrated salicylate derivative NCX 4023 [3] [9]. Pharmacokinetic studies in rats reveal route-dependent release profiles:

  • Oral administration: Gastric fluid acts as a reservoir, with slow NO release detected systemically as S-nitrosothiols (RSNO) and nitrites/nitrates (NOx). Peak plasma RSNO occurs at 4 hours, correlating with salicylic acid appearance [3].
  • Intraperitoneal administration: Rapid NO release generates peak plasma RSNO/NOx within 1 hour and significant myocardial NOx accumulation within 2 hours [3].

Notably, the NO-donating moiety enhances vascular NO bioavailability independent of endothelial function. This compensates for prostaglandin deficiency caused by COX inhibition, promoting vasodilation and modulating platelet reactivity [8] [9]. The metabolic pathway can be summarized as follows:

Table 2: Metabolic Pathways of Nitroaspirin and NO Release

Metabolic StepPrimary Enzymes/ProcessesBioactive Products
Initial HydrolysisEsterases (gastric/hepatic)Deacetylated metabolite (NCX 4023)
NO Donor CleavageGlutathione-S-transferasesNitric oxide (NO)
Systemic MetabolitesOxidationNitrites (NO₂⁻)/Nitrates (NO₃⁻)
Storage Forms in PlasmaAlbumin bindingS-Nitrosothiols (RSNO)

Synergistic Interactions Between Aspirin and NO Moieties

The covalent linkage of aspirin and NO-donating groups creates unique pharmacological synergisms beyond simple additive effects:

  • Antiplatelet Amplification: While aspirin irreversibly blocks platelet COX-1/thromboxane A₂ (TXA₂), the NO moiety concurrently elevates platelet cyclic GMP (cGMP). This dual pathway inhibits platelet aggregation triggered by both aspirin-sensitive (e.g., arachidonic acid) and aspirin-insensitive agonists (e.g., thrombin) [9] [10].

  • Anticancer Potentiation: In castration-resistant prostate cancer (PC3) cells, Nitroaspirin induces profound oxidative stress via hydrogen peroxide generation—unlike aspirin or NO donors alone. This triggers mitochondrial depolarization, lipid peroxidation, and DNA damage (increased γH2AX). Concurrently, it downregulates EGFR/PI3K/STAT3 signaling and anti-apoptotic proteins (Bcl-2, XIAP, survivin), enhancing caspase-3/PARP cleavage [6] [10].

  • Anti-inflammatory Modulation: Nitroaspirin uniquely inhibits NF-κB and caspase-1 (interleukin-1β convertase), molecular regulators not targeted by aspirin alone. This broad-spectrum activity suppresses inflammatory cytokine cascades at multiple levels, explaining its superior efficacy in carrageenan-induced edema models compared to equimolar aspirin [4] [9].

Table 3: Molecular Synergisms of Nitroaspirin’s Components

Therapeutic EffectAspirin Moiety ContributionNO Moiety ContributionSynergistic Outcome
Platelet InhibitionBlocks TXA₂ synthesisElevates cGMP, inhibits P-selectinEnhanced inhibition of aggregation
Anticancer ActivityModerate COX inhibitionROS generation, mitochondrial stressDownregulated EGFR/PI3K/STAT3 pathways
Anti-inflammatory ActionCOX-dependent prostaglandin reductionNF-κB/caspase-1 inhibitionSuppressed cytokine maturation
Vascular FunctionReduced vasodilatory prostaglandinsDirect NO-mediated vasodilationPreserved blood flow

The integration of NO release with COX inhibition enables Nitroaspirin to target interconnected inflammatory-thrombotic pathways while mitigating aspirin-induced vascular compromise—a mechanistic foundation for its investigation in atherosclerosis and cancer [6] [8] [9].

Properties

CAS Number

175033-36-0

Product Name

Nitroaspirin

IUPAC Name

[3-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-8-3-2-7-14(15)16(19)24-13-6-4-5-12(9-13)10-22-17(20)21/h2-9H,10H2,1H3

InChI Key

IOJUJUOXKXMJNF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

2-acetoxybenzoate-2-(1-nitroxymethyl)phenyl ester
NCX 4016
NCX-4016
nitric oxide-releasing aspirin
nitroaspirin

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.